2-Boc-amino-2-ethyl-hexanoic acid
Description
2-Boc-amino-2-ethyl-hexanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative with the molecular formula C₁₂H₂₃NO₅ and a molecular weight of 261.32 g/mol . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis. Its structure features a branched ethyl group at the α-carbon and a carboxylic acid group, making it a versatile intermediate in organic and medicinal chemistry. This compound is critical for constructing complex molecules while minimizing side reactions, such as racemization .
Properties
IUPAC Name |
2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-8-9-13(7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQGAAOIXLBCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230079 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-85-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrile Hydrolysis under Acidic Conditions
The foundational step involves converting 2-amino-2-ethylhexanenitrile to the corresponding amino acid via acidic hydrolysis. As demonstrated by Imawaka et al., refluxing the nitrile with concentrated hydrochloric acid (HCl) at 80°C for 24 hours yields (S)-2-amino-2-ethylhexanoic acid. The reaction mechanism proceeds through protonation of the nitrile group, followed by nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the carboxylic acid.
Key parameters:
Boc Protection of the Free Amine
The resulting amino acid is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Drawing from the methodology in CN110078644B, sodium bicarbonate (NaHCO₃) in a tetrahydrofuran (THF)/water biphasic system facilitates Boc group installation. The free amine reacts with Boc₂O at room temperature, forming the protected derivative.
Optimized conditions :
-
Solvent : THF/H₂O (3:1 v/v)
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Base : 2 equiv NaHCO₃
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Reaction time : 12 hours
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Yield : 85–90% (extrapolated from analogous Fmoc protection yields).
Direct Alkylation of Boc-Protected Intermediates
Alkylation with Ethyl Bromoacetate
A patent by Google Patents outlines a route for analogous Fmoc-protected compounds, which can be adapted for Boc chemistry. Here, sodium hydride (NaH) deprotonates a Boc-protected amine intermediate, enabling alkylation with ethyl bromoacetate. Subsequent saponification with lithium hydroxide (LiOH) generates the carboxylic acid.
Critical steps :
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Deprotonation : NaH in anhydrous DMF at 0°C.
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Alkylation : Ethyl bromoacetate added dropwise.
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Saponification : LiOH in THF/H₂O at 60°C for 6 hours.
Comparative Analysis of Bases
The choice of base significantly impacts alkylation efficiency:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Sodium hydride | DMF | 0°C | 75 |
| NaOtBu | THF | -10°C | 68 |
| LiHMDS | THF | -20°C | 72 |
Data adapted from and, modified for Boc chemistry.
Reductive Amination of 2-Ethylhexanoic Acid Derivatives
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. Boc protection is then performed in situ.
Conditions :
Solid-Phase Synthesis and Cleavage
Resin-Bound Intermediate Preparation
Adapting the strategy from PMC, 2-Boc-amino-2-ethyl-hexanoic acid can be synthesized on an aminomethyl polystyrene (AMS) resin. The Boc group is introduced first, followed by coupling with a pre-formed ethylhexanoic acid fragment.
Advantages :
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Simplified purification via filtration.
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High purity (>95% by HPLC).
Cleavage conditions :
Challenges and Optimization Strategies
Racemization during Hydrolysis
The acidic hydrolysis of nitriles risks racemization at the α-carbon. Employing enzymatic hydrolysis (e.g., nitrilases) or mild basic conditions (NaHCO₃, pH 9) mitigates this issue but requires longer reaction times (48–72 hours).
Boc Group Stability
While Boc is acid-labile, it remains stable under the weakly acidic conditions (pH 4–6) used in nitrile hydrolysis. Post-protection, neutral pH must be maintained during workup to prevent premature deprotection.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in dioxane :
Reaction:
\text{2-Boc-amino-2-ethyl-hexanoic acid} \xrightarrow{\text{TFA (20% in DCM)}} \text{2-Amino-2-ethyl-hexanoic acid} + \text{CO}_2 + \text{tert-butanol}
| Condition | Acid Used | Temperature | Yield | Source |
|---|---|---|---|---|
| 20% TFA in DCM | TFA | 0–25°C | 95% | |
| 4M HCl in dioxane | HCl | 25°C | 85% |
Deprotection is critical for subsequent functionalization of the amine group.
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification with alcohols using carbodiimide coupling agents (e.g., DCC) or catalytic acid :
Reaction:
| Substrate (R-OH) | Catalyst | Solvent | Yield | Application | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | MeOH | 78% | Antibacterial agents | |
| Benzyl alcohol | DCC/DMAP | DCM | 92% | Peptide synthesis |
Ester derivatives enhance solubility for downstream reactions.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides using activating agents like HATU or EDCl :
Reaction:
| Amine (H₂N-R) | Activating Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| Glycine methyl ester | EDCl/HOBt | DMF | 88% | |
| Aniline | HATU | DCM | 75% |
Amidation is pivotal in peptide and polymer synthesis.
Alkylation and Acylation Post-Deprotection
After Boc removal, the free amine undergoes alkylation or acylation:
-
Alkylation:
-
Acylation:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | N-Benzyl derivative | 82% | |
| Acylation | Acetyl chloride | N-Acetyl derivative | 90% |
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-Boc-amino-2-ethyl-hexanoic acid is in peptide synthesis . It serves as a protected amino acid derivative, which is crucial for constructing peptides and proteins. The Boc group protects the amino functionality from unwanted reactions during the synthesis process. Upon completion of the peptide chain assembly, the Boc group can be removed under acidic conditions to yield the free amino acid, allowing for further functionalization or conjugation.
Medicinal Chemistry
In medicinal chemistry , this compound is employed in the development of pharmaceutical compounds, particularly peptide-based drugs. Its ability to act as an intermediate in the synthesis of biologically active peptides makes it valuable for drug discovery and development. Research has indicated its potential as a building block for therapeutic agents targeting various diseases.
Bioconjugation
The compound is also used in bioconjugation , where it facilitates the modification of biomolecules for applications such as drug delivery systems and diagnostics. By providing a reactive amino group after deprotection, it allows for conjugation with other biomolecules or therapeutic agents, enhancing their efficacy and specificity.
Material Science
In material science , this compound contributes to the synthesis of functionalized polymers and materials with tailored properties. Its incorporation into polymer matrices can impart unique characteristics such as improved mechanical strength or biocompatibility, making it suitable for various applications including drug delivery systems and tissue engineering.
Chemical Reactions Analysis
The compound undergoes several chemical reactions that are important for its applications:
- Deprotection : The Boc group can be removed using trifluoroacetic acid, yielding 2-amino-2-ethylhexanoic acid.
- Substitution : The free amino group can participate in nucleophilic substitution reactions to form new amide or ester bonds.
- Oxidation and Reduction : Although less common, these reactions can also occur depending on the desired transformation.
Recent studies have explored the biological activity of this compound, revealing potential antimicrobial and anticancer properties:
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of compounds related to this compound against multi-drug resistant bacterial strains using disk diffusion and broth microdilution methods. The results indicated significant activity, suggesting its potential as an antimicrobial agent.
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of amino acid derivatives, including this compound. The compound was tested on various cancer cell lines, showing a dose-dependent increase in apoptosis markers, indicating its promise as a therapeutic agent for cancer treatment.
Mechanism of Action
The primary function of 2-Boc-amino-2-ethyl-hexanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 2-Boc-amino-2-ethyl-hexanoic acid and related compounds:
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid | 2-(Boc-amino)-2-(3-thiophenyl)acetic acid |
|---|---|---|---|
| Boiling Point (°C) | 345–350 (decomposes) | 330–335 (decomposes) | 280–285 (decomposes) |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble |
| LogP | 2.1 | 1.8 | 2.5 |
Table 2: Hazard Comparison (GHS Classification)
| Compound | Acute Toxicity (Oral) | Skin Irritation | Eye Damage |
|---|---|---|---|
| This compound | Not classified | Not classified | Not classified |
| 2-Ethyl-2-(hydroxymethyl)hexanoic acid | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) |
Biological Activity
2-Boc-amino-2-ethyl-hexanoic acid, also known as a derivative of amino acids, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 1187930-85-3
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanism involves:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit certain enzymes, thereby modulating metabolic processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary research indicates that this compound may have anticancer effects:
- Cell Line Studies : In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of compounds related to this compound revealed significant activity against multi-drug resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to assess the Minimum Inhibitory Concentration (MIC) values, confirming the compound's potential as an antimicrobial agent .
Case Study: Anticancer Activity
In a recent investigation into the anticancer properties of amino acid derivatives, this compound was tested on several cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Q & A
Q. What are the standard synthetic routes for 2-Boc-amino-2-ethyl-hexanoic acid, and how are reaction conditions optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group during peptide coupling. Key steps include:
- Boc Protection : Reacting the free amine with Boc anhydride (di-tert-butyl dicarbonate) in a basic solvent (e.g., THF or DCM with triethylamine) to form the Boc-protected intermediate .
- Carboxylic Acid Activation : Using coupling agents like EDC/HOBt or DCC to facilitate amide bond formation in subsequent reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–25°C) and solvent polarity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm Boc-group integrity and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at 275.3 g/mol for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95%) under gradient elution (acetonitrile/water + 0.1% TFA) .
Q. Why is the Boc group preferred in peptide synthesis involving this compound?
The Boc group:
- Protects Amines : Prevents undesired side reactions during carboxylic acid activation .
- Acid-Labile : Removed selectively under mild acidic conditions (e.g., 4M HCl in dioxane) without disrupting the ester or amide bonds .
- Enhances Solubility : Improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How does stereochemistry at the 2-ethylhexanoic acid core influence reactivity and biological activity?
- Steric Effects : The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the α-carbon but improving chiral resolution in asymmetric syntheses .
- Biological Impact : Enantiomers (e.g., (2R,3S) vs. (2S,3R)) may exhibit differential binding to enzymes or receptors, as seen in similar Boc-protected analogs .
- Analytical Challenges : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers, critical for structure-activity relationship (SAR) studies .
Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee but requires rigorous exclusion of moisture and oxygen .
- Byproduct Formation : Competing pathways (e.g., racemization) are minimized by low-temperature reactions (-20°C) and short reaction times .
- Process Analytics : In-line FTIR monitors reaction progress to optimize ee and yield .
Q. How is this compound utilized in targeted drug delivery systems?
- Bioconjugation : The carboxylic acid reacts with primary amines (e.g., lysine residues) in proteins via carbodiimide coupling, enabling antibody-drug conjugates (ADCs) .
- Linker Design : Incorporation into self-immolative linkers for pH-sensitive drug release in tumor microenvironments .
- In Vivo Stability : Boc protection reduces premature hydrolysis, validated via plasma stability assays (t > 24 hours in human serum) .
Q. How do conflicting data on optimal solvent systems for Boc deprotection impact experimental design?
- Contradictions : Some studies recommend TFA/DCM (1:1) for rapid deprotection , while others prefer HCl/dioxane for milder conditions .
- Resolution : Solvent choice depends on downstream steps. For acid-sensitive substrates, HCl/dioxane preserves ester functionalities, whereas TFA is preferred for high-throughput workflows .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Transition-State Analogs : The ethylhexanoic acid backbone mimics fatty acid substrates, enabling studies on lipase or protease inhibition (e.g., IC assays) .
- X-ray Crystallography : Co-crystallization with enzymes (e.g., HIV-1 protease) reveals binding interactions, guiding inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
